2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide
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Overview
Description
2-[(1-Benzyl-1H-1,3-benzodiazol-2-yl)sulfanyl]-N’-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide is a complex organic compound that features a benzimidazole core, a furan ring, and an acetohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-benzyl-1H-1,3-benzodiazol-2-yl)sulfanyl]-N’-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide typically involves multiple steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with benzaldehyde under acidic conditions.
Thioether Formation: The benzimidazole derivative is then reacted with a suitable thiol to form the thioether linkage.
Hydrazide Formation: The intermediate is further reacted with hydrazine hydrate to form the acetohydrazide moiety.
Schiff Base Formation: Finally, the acetohydrazide is condensed with 5-methylfurfural under reflux conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imine group in the Schiff base, converting it to an amine.
Substitution: The benzimidazole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated benzimidazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound may exhibit antimicrobial, antifungal, or anticancer activities due to the presence of the benzimidazole and furan moieties, which are known for their bioactivity.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a therapeutic agent. The benzimidazole core is a common pharmacophore in many drugs, and the furan ring can enhance binding affinity and specificity.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 2-[(1-benzyl-1H-1,3-benzodiazol-2-yl)sulfanyl]-N’-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide likely involves interaction with specific molecular targets such as enzymes or receptors. The benzimidazole core can bind to DNA or proteins, potentially inhibiting their function. The furan ring may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 2-[(1-Benzyl-5-chloro-1H-1,3-benzodiazol-2-yl)sulfanyl]acetic acid
- 2-(1H-1,3-Benzodiazol-2-yl)acetohydrazide
Uniqueness
Compared to similar compounds, 2-[(1-benzyl-1H-1,3-benzodiazol-2-yl)sulfanyl]-N’-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide is unique due to the presence of both the benzimidazole and furan moieties, which may confer enhanced biological activity and specificity
Properties
Molecular Formula |
C22H20N4O2S |
---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
2-(1-benzylbenzimidazol-2-yl)sulfanyl-N-[(E)-(5-methylfuran-2-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C22H20N4O2S/c1-16-11-12-18(28-16)13-23-25-21(27)15-29-22-24-19-9-5-6-10-20(19)26(22)14-17-7-3-2-4-8-17/h2-13H,14-15H2,1H3,(H,25,27)/b23-13+ |
InChI Key |
ARLMWGQNQINWMM-YDZHTSKRSA-N |
Isomeric SMILES |
CC1=CC=C(O1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=C(O1)C=NNC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=CC=C4 |
Origin of Product |
United States |
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